molecular formula C31H21BrN4O8 B11095752 2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4-bromophenyl 4-nitrobenzoate

2-[(E)-(2-{(2E)-3-(1,3-benzodioxol-5-yl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-4-bromophenyl 4-nitrobenzoate

Cat. No.: B11095752
M. Wt: 657.4 g/mol
InChI Key: NSAMCARAYVUIEJ-FHQRAKFASA-N
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Description

“2-({(E)-2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-(BENZOYLAMINO)-2-PROPENOYL]HYDRAZONO}METHYL)-4-BROMOPHENYL 4-NITROBENZOATE” is a complex organic compound that features multiple functional groups, including benzodioxole, benzoylamino, hydrazone, bromophenyl, and nitrobenzoate moieties. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:

    Formation of the Benzodioxole Moiety: This could be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Benzoylamino Group: This step might involve the reaction of an amine with benzoyl chloride.

    Formation of the Hydrazone Linkage: This could be done by reacting a hydrazine derivative with an aldehyde or ketone.

    Formation of the Nitrobenzoate Ester: This step might involve the esterification of a nitrobenzoic acid with an alcohol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: The nitro group could be reduced to an amine under suitable conditions.

    Substitution: The bromine atom could be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products could include quinones or other oxidized derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound could have several scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, altering their activity. The benzodioxole moiety could be involved in binding interactions, while the nitrobenzoate group might participate in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-({(E)-2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-(BENZOYLAMINO)-2-PROPENOYL]HYDRAZONO}METHYL)-4-CHLOROPHENYL 4-NITROBENZOATE
  • 2-({(E)-2-[(E)-3-(1,3-BENZODIOXOL-5-YL)-2-(BENZOYLAMINO)-2-PROPENOYL]HYDRAZONO}METHYL)-4-FLUOROPHENYL 4-NITROBENZOATE

Uniqueness

The presence of the bromine atom in the compound could confer unique reactivity compared to its chloro or fluoro analogs

Properties

Molecular Formula

C31H21BrN4O8

Molecular Weight

657.4 g/mol

IUPAC Name

[2-[(E)-[[(E)-2-benzamido-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]hydrazinylidene]methyl]-4-bromophenyl] 4-nitrobenzoate

InChI

InChI=1S/C31H21BrN4O8/c32-23-9-13-26(44-31(39)21-7-10-24(11-8-21)36(40)41)22(16-23)17-33-35-30(38)25(34-29(37)20-4-2-1-3-5-20)14-19-6-12-27-28(15-19)43-18-42-27/h1-17H,18H2,(H,34,37)(H,35,38)/b25-14+,33-17+

InChI Key

NSAMCARAYVUIEJ-FHQRAKFASA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])/NC(=O)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-])NC(=O)C5=CC=CC=C5

Origin of Product

United States

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